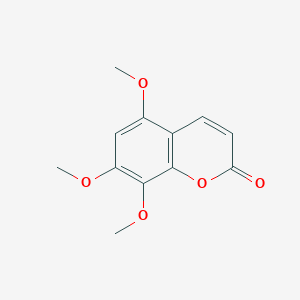

5,7,8-Trimethoxycoumarin

Overview

Description

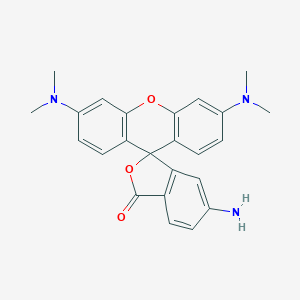

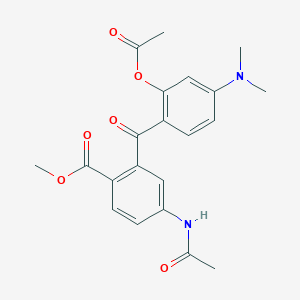

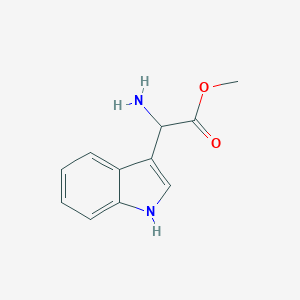

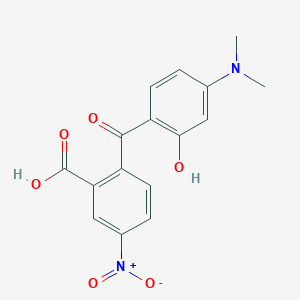

5,7,8-Trimethoxycoumarin is a compound with the molecular formula C12H12O5 . It has an average mass of 236.221 Da and a monoisotopic mass of 236.068466 Da . It is also known as 2H-1-Benzopyran-2-one, 5,7,8-trimethoxy- .

Molecular Structure Analysis

The molecular structure of 5,7,8-Trimethoxycoumarin consists of 12 carbon atoms, 12 hydrogen atoms, and 5 oxygen atoms . The structure is characterized by three methoxy groups (-OCH3) attached to a coumarin core .Physical And Chemical Properties Analysis

5,7,8-Trimethoxycoumarin has a density of 1.2±0.1 g/cm3, a boiling point of 422.7±45.0 °C at 760 mmHg, and a flash point of 191.5±28.8 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 54 Å2 .Scientific Research Applications

Application in Organic Chemistry Synthesis

Specific Scientific Field

Organic Chemistry

Summary of the Application

5,7,8-Trimethoxycoumarin has been used in the total synthesis of 3,4-unsubstituted coumarins from commercially available starting materials . This includes five naturally occurring coumarins and one synthetic coumarin .

Methods of Application or Experimental Procedures

The method developed involves just three or four steps and allows for the rapid synthesis of these important molecules in excellent yields . This is the first synthesis of 6,7,8-trimethoxycoumarin and 7-hydroxy-6-ethoxycoumarin .

Results or Outcomes

The yield of the synthesis was reported to be excellent, with a yield of 85% . The melting point was 202.7–204.4 °C .

Application in Pharmacology

Specific Scientific Field

Pharmacology

Summary of the Application

5,7,8-Trimethoxycoumarin has been studied for its potential in activating the Constitutive Androstane Receptor (CAR), which is responsible for the regulation of drug metabolism and the pathological involvement of various diseases .

Methods of Application or Experimental Procedures

In this study, sixty coumarin derivatives either synthesized or purified from Artemisia capillaris were screened for CAR activation activity . Chemical modifications were made on positions 5,6,7,8 with mono-, di-, tri-, or tetra-substitutions .

Results or Outcomes

Among tri- and tetra-substituted coumarins, 5,7-dimethoxy-8-hydroxycoumarin and 6,7,8-trimethoxycoumarin showed comparable CAR activation effects to scoparone . 6-Methoxy-7,8-methylenedioxycoumarin exhibited a good activation effect (36% increase) and 5,6-dimethoxy-7,8- methylenedioxycoumarin also had good activity .

Application in Antiparasitic Research

Specific Scientific Field

Pharmacology and Parasitology

Summary of the Application

5,7,8-Trimethoxycoumarin has been identified as a potential antiparasitic agent .

Methods of Application or Experimental Procedures

In this study, the compound was tested for its inhibitory effects against parasites. The IC50 values (the concentration of the compound that inhibits 50% of the parasite population) were determined .

Results or Outcomes

The compound showed IC50 values of 25.5 μM and 57.7 μM against Trypanosoma cruzi and L. amazonensis, respectively . These results suggest that 5,7,8-Trimethoxycoumarin could potentially be used in the treatment of diseases caused by these parasites.

Application in Material Science

Specific Scientific Field

Material Science

Summary of the Application

5,7,8-Trimethoxycoumarin can be used in the synthesis of organic materials . These materials can have various applications, including in the production of dyes, spices, and agricultural chemicals .

Methods of Application or Experimental Procedures

The compound can be used as a starting material in the synthesis of other organic compounds. The specific methods and procedures can vary depending on the desired end product .

Results or Outcomes

The results can vary widely depending on the specific synthesis process and the desired end product. However, the use of 5,7,8-Trimethoxycoumarin as a starting material can often lead to high yields and efficient production processes .

Application in Gastroprotective Research

Specific Scientific Field

Pharmacology and Gastroenterology

Summary of the Application

5,7,8-Trimethoxycoumarin has been identified as a potential gastroprotective agent . It has been studied for its efficacy and safety in the treatment of experimentally induced gastric lesions in rodents .

Methods of Application or Experimental Procedures

In this study, scoparone derivatives, including 5,7,8-Trimethoxycoumarin, were tested for their gastroprotective effects on experimentally induced gastritis in rodents . The compounds were evaluated for their ability to reduce the severity of gastric lesions .

Results or Outcomes

5,7,8-Trimethoxycoumarin was found to have significant gastroprotective effects, with low toxicity and minimal effects on drug-metabolizing enzymes . These results suggest that 5,7,8-Trimethoxycoumarin could potentially be used in the treatment of gastric ulcers .

Safety And Hazards

Future Directions

properties

IUPAC Name |

5,7,8-trimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-14-8-6-9(15-2)12(16-3)11-7(8)4-5-10(13)17-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFXSDYNQKVMTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C=CC(=O)O2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313133 | |

| Record name | 5,7,8-Trimethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7,8-Trimethoxycoumarin | |

CAS RN |

60796-65-8 | |

| Record name | 5,7,8-Trimethoxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60796-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7,8-Trimethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

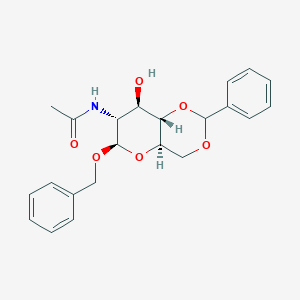

![N-((4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B14186.png)

![6-Amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14191.png)